2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide
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Overview
Description
2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is structurally complex, featuring a piperidine ring conjugated to a benzyl group, a pyran ring, and a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide involves multiple steps, starting with the preparation of the piperidine derivative. The benzylpiperidine is synthesized through the reaction of piperidine with benzyl chloride under basic conditions. The pyran ring is then introduced via a cyclization reaction involving appropriate precursors. Finally, the phenylacetamide moiety is attached through an amide coupling reaction using reagents such as EDCI and HOBt .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the amide coupling reaction. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities .
Scientific Research Applications
2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential as an acetylcholinesterase inhibitor, making it a candidate for the treatment of Alzheimer’s disease.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.
Galantamine: Another compound that inhibits acetylcholinesterase and is used in Alzheimer’s therapy.
Uniqueness
2-({6-[(4-benzylpiperidin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-phenylacetamide is unique due to its structural complexity and the presence of multiple functional groups that allow for diverse chemical modifications. This structural diversity provides opportunities for the development of derivatives with enhanced biological activity and reduced side effects .
Properties
Molecular Formula |
C26H28N2O4 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[6-[(4-benzylpiperidin-1-yl)methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide |
InChI |
InChI=1S/C26H28N2O4/c29-24-16-23(17-28-13-11-21(12-14-28)15-20-7-3-1-4-8-20)31-18-25(24)32-19-26(30)27-22-9-5-2-6-10-22/h1-10,16,18,21H,11-15,17,19H2,(H,27,30) |
InChI Key |
ZBBOOFQEXSBABQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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